

A Comprehensive Technical Guide to the Physicochemical Properties of Ropinirole Hydrochloride

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Compound of Interest

Compound Name: Ropinirole Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **Ropinirole Hydrochloride**, a non-ergoline dopamine agonist crucial in the treatment of Parkinson's disease and restless legs syndrome. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies to support further investigation and formulation efforts.

Core Physicochemical Properties

Ropinirole Hydrochloride is the hydrochloride salt of Ropinirole, presenting as a pale cream to yellow powder.^[1] A thorough understanding of its physicochemical characteristics is fundamental for predicting its behavior in biological systems and for the rational design of drug delivery systems.

Table 1: Key Physicochemical Identifiers of Ropinirole Hydrochloride

Property	Value	Source(s)
Chemical Name	4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride	[2]
Molecular Formula	C ₁₆ H ₂₅ ClN ₂ O	[2]
Molecular Weight	296.83 g/mol	[2]
CAS Number	91374-20-8	[2]

Table 2: Quantitative Physicochemical Data of Ropinirole Hydrochloride

Parameter	Value	Experimental Conditions / Notes	Source(s)
Melting Point	243-250 °C	[1]	
Solubility (Water)	133 mg/mL	[1]	
Solubility (PBS, pH 7.2)	~10 mg/mL	[3]	
Solubility (DMSO)	~1 mg/mL	[3]	
Solubility (Ethanol)	Insoluble	[4]	
pKa (Strongest Basic)	10.28	Predicted by Chemaxon	[5]
10.17	Mentioned as the upper limit of a stable pH range for a potentiometric sensor	[6]	
Partition Coefficient (logP)	2.7	Octanol:buffer partition coefficient for the neutral species	[7]
3.24	ALOGPS prediction	[5]	
UV-Vis λ_{max}	250 nm	In Methanol	[8]

Spectroscopic Data

Infrared (IR) Spectroscopy

The FT-IR spectrum of **Ropinirole Hydrochloride** exhibits characteristic peaks corresponding to its functional groups. While a complete spectrum is not provided, key absorptions have been reported.

Table 3: Characteristic IR Absorption Bands for Ropinirole Hydrochloride

Wavenumber (cm ⁻¹)	Assignment	Source(s)
3320	N-H stretching	
1700	C=O stretching	
1456	C=C stretching	
1350	CH ₃ bending	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Ropinirole Hydrochloride**. While detailed spectral assignments are not readily available in the public domain, general information can be found. PubChem provides access to ¹³C NMR spectral data.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **Ropinirole Hydrochloride**.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of **Ropinirole Hydrochloride** in various solvents.

Objective: To determine the saturation concentration of **Ropinirole Hydrochloride** in a given solvent at a specified temperature.

Materials:

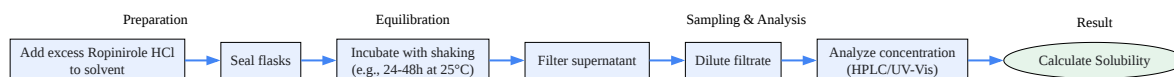
- **Ropinirole Hydrochloride** powder
- Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.2, DMSO, Ethanol)
- Volumetric flasks
- Scintillation vials or sealed flasks

- Shaking incubator or orbital shaker
- Centrifuge
- HPLC or UV-Vis spectrophotometer
- Syringe filters (0.45 μm)

Procedure:

- Prepare a series of saturated solutions by adding an excess amount of **Ropinirole Hydrochloride** powder to a known volume of each solvent in separate sealed flasks.
- Place the flasks in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After the incubation period, allow the suspensions to settle.
- Carefully withdraw a sample from the supernatant of each flask and filter it using a 0.45 μm syringe filter to remove any undissolved solid.
- Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.
- Analyze the concentration of **Ropinirole Hydrochloride** in the diluted solutions using a validated HPLC or UV-Vis spectrophotometric method.^{[1][8]}
- Calculate the original concentration in the saturated solution to determine the solubility.

Workflow for Solubility Determination



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Caption: Workflow for determining the solubility of **Ropinirole Hydrochloride**.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of **Ropinirole Hydrochloride**.

Objective: To determine the pKa value of the ionizable functional groups in **Ropinirole Hydrochloride**.

Materials:

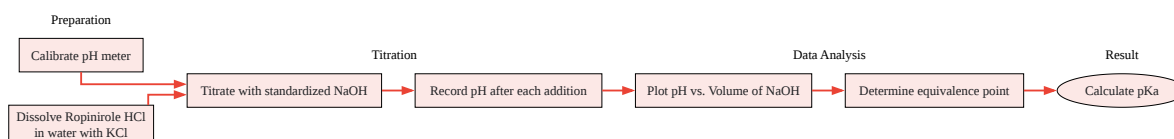
- **Ropinirole Hydrochloride**
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Potassium chloride (KCl) for maintaining ionic strength
- Deionized water
- Calibrated pH meter with an electrode
- Burette
- Stir plate and stir bar

Procedure:

- Accurately weigh a known amount of **Ropinirole Hydrochloride** and dissolve it in a known volume of deionized water to create a solution of known concentration.
- Add KCl to the solution to maintain a constant ionic strength.
- Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

- Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.
- The pKa can be determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve to find the inflection point.[9]

Workflow for pKa Determination by Potentiometric Titration



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Caption: Workflow for pKa determination using potentiometric titration.

Partition Coefficient (logP) Determination (Shake-Flask Method)

This protocol describes the determination of the n-octanol/water partition coefficient (logP) for Ropinirole.

Objective: To measure the lipophilicity of Ropinirole by determining its distribution between n-octanol and water.

Materials:

- **Ropinirole Hydrochloride**
- n-Octanol (pre-saturated with water)
- Water or buffer solution (e.g., phosphate buffer pH 7.4, pre-saturated with n-octanol)
- Separatory funnels or centrifuge tubes
- Shaker
- Centrifuge
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

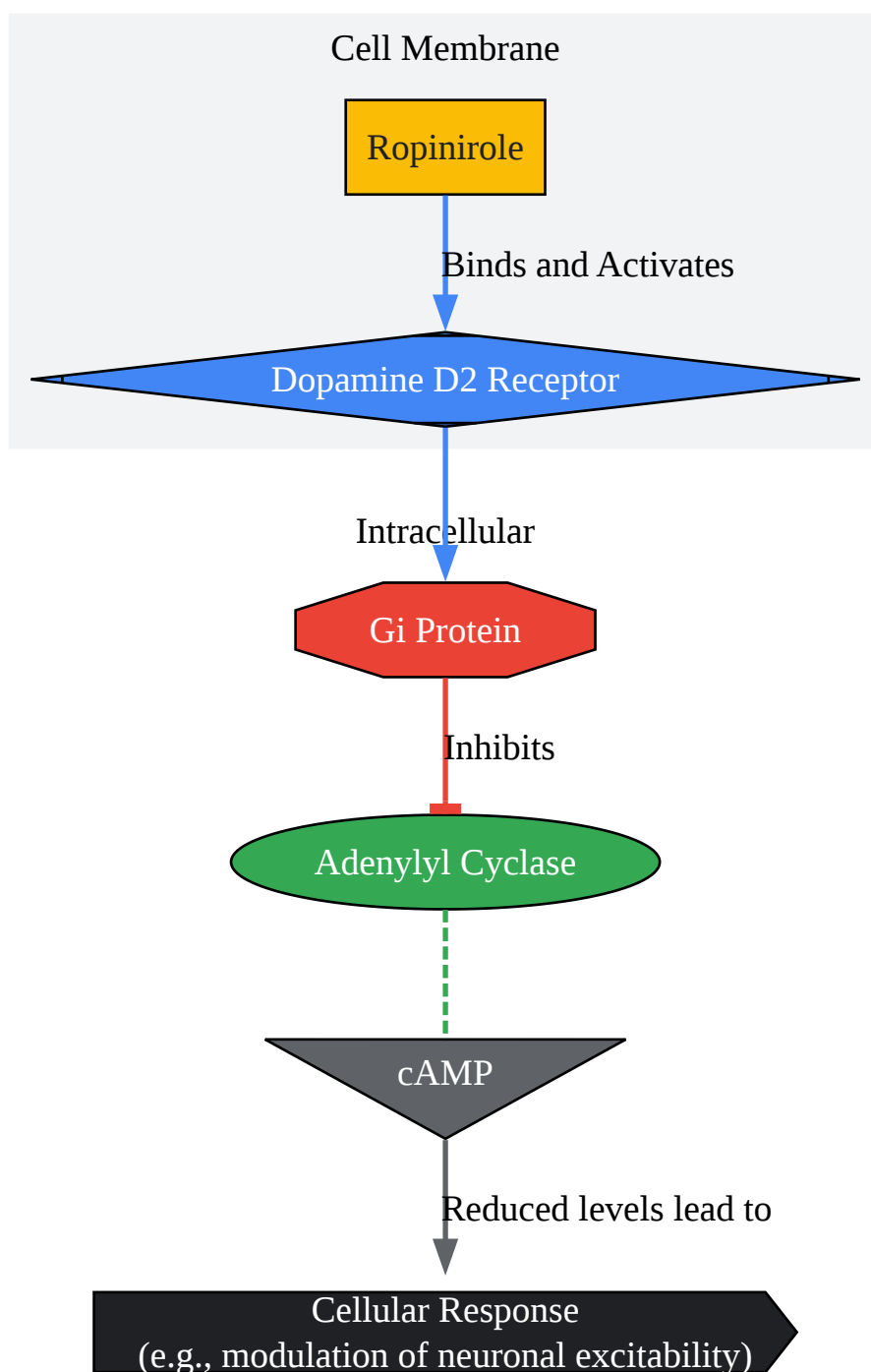
- Prepare pre-saturated n-octanol and aqueous phases by shaking them together for 24 hours and then allowing them to separate.
- Prepare a stock solution of **Ropinirole Hydrochloride** in the aqueous phase.
- In a separatory funnel or centrifuge tube, add a known volume of the Ropinirole stock solution and a known volume of the pre-saturated n-octanol.
- Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the drug between the two phases.
- Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
- Carefully collect a sample from both the aqueous and the n-octanol phases.
- Determine the concentration of Ropinirole in each phase using a suitable analytical method.

- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the logarithm (base 10) of the partition coefficient.

Mechanism of Action and Signaling Pathway

Ropinirole is a non-ergoline dopamine agonist with a high affinity for D2 and D3 dopamine receptors.^[10] Its therapeutic effects in Parkinson's disease are believed to be due to the stimulation of postsynaptic dopamine receptors in the brain's striatum. By mimicking the action of dopamine, Ropinirole helps to compensate for the dopamine deficiency that characterizes this neurodegenerative disorder.

Simplified Dopamine D2 Receptor Signaling Pathway Activated by Ropinirole



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Caption: Simplified signaling pathway of Ropinirole at the D2 dopamine receptor.

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